molecular formula C21H19NO5S B2862938 N-[(4-methylphenyl)sulfonyl]-N-(4-phenoxyphenyl)glycine CAS No. 884986-76-9

N-[(4-methylphenyl)sulfonyl]-N-(4-phenoxyphenyl)glycine

Cat. No.: B2862938
CAS No.: 884986-76-9
M. Wt: 397.45
InChI Key: CAOKIENEPNAYIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-methylphenyl)sulfonyl]-N-(4-phenoxyphenyl)glycine is a sulfonamide-substituted glycine derivative characterized by a 4-methylphenylsulfonyl group and a 4-phenoxyphenyl moiety.

Properties

IUPAC Name

2-(N-(4-methylphenyl)sulfonyl-4-phenoxyanilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO5S/c1-16-7-13-20(14-8-16)28(25,26)22(15-21(23)24)17-9-11-19(12-10-17)27-18-5-3-2-4-6-18/h2-14H,15H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAOKIENEPNAYIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(4-methylphenyl)sulfonyl]-N-(4-phenoxyphenyl)glycine typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-phenoxyaniline in the presence of a base, followed by the addition of glycine. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or under reflux conditions .

Chemical Reactions Analysis

N-[(4-methylphenyl)sulfonyl]-N-(4-phenoxyphenyl)glycine can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(4-methylphenyl)sulfonyl]-N-(4-phenoxyphenyl)glycine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural differences and properties of analogs:

Compound Name Substituents (R1, R2) Molecular Formula Molar Mass (g/mol) Key Features
N-[(4-methylphenyl)sulfonyl]-N-(4-phenoxyphenyl)glycine (Target) R1 = 4-phenoxyphenyl, R2 = 4-methyl C21H19NO5S ~397.44* High lipophilicity due to phenoxy group; moderate steric bulk
N-(4-phenoxyphenyl)-N-(phenylsulfonyl)glycine R1 = 4-phenoxyphenyl, R2 = phenyl C20H17NO5S 383.42 Lacks methyl group on sulfonyl; reduced electron-withdrawing effect
N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine R1 = 4-methylphenyl, R2 = 4-methyl C16H17NO4S 319.38 Symmetric methyl groups; lower molecular weight and lipophilicity
N-(2,3-Dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine R1 = 2,3-dichlorophenyl, R2 = 4-methyl C15H13Cl2NO4S 374.24 Electron-withdrawing Cl groups; increased acidity (pKa ~3–4)
N-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine R1 = 4-chlorophenyl, R2 = 3,4-dimethoxy C15H15ClNO6S 396.80 Methoxy groups enhance solubility; Cl adds electron-withdrawing character
Methyl N-(4-methylphenyl)-N-(phenylsulfonyl)glycinate Ester form (methyl) C16H17NO4S 319.38 Esterification increases bioavailability as a prodrug

*Estimated based on structural similarity.

Key Observations:
  • Electronic Effects : Chloro and sulfonyl groups increase acidity (e.g., dichlorophenyl analog in ), whereas methoxy groups (as in ) improve solubility via hydrogen bonding.
  • Steric Effects : Symmetric methyl groups in reduce steric hindrance, possibly favoring binding to compact active sites.

Biological Activity

N-[(4-methylphenyl)sulfonyl]-N-(4-phenoxyphenyl)glycine is a sulfonamide derivative that has attracted attention due to its potential biological activities. This compound features a sulfonamide group, which is known for its diverse chemical reactivity and biological properties, particularly in medicinal chemistry. The following sections will explore the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its structure includes:

  • Sulfonamide group : Contributes to its biological activity.
  • Aromatic rings : Facilitates interactions with biological targets.
PropertyValue
Molecular FormulaC19H20N2O4S
Molecular Weight364.44 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide moiety can form hydrogen bonds with the active sites of enzymes, inhibiting their activity. Additionally, the aromatic rings may engage in π-π interactions with aromatic amino acids in proteins, enhancing binding stability.

Enzyme Inhibition

Research indicates that compounds with sulfonamide groups often exhibit enzyme inhibition properties. For instance, studies have shown that similar sulfonamides can inhibit various phosphatases, which are crucial in regulating cellular signaling pathways. This inhibition can lead to anti-proliferative effects in cancer cells.

Study 1: Inhibition of Cdc25 Phosphatases

A study explored the inhibition of Cdc25 phosphatases by various sulfonamide derivatives. The results indicated that these compounds could effectively inhibit Cdc25 activity, which is implicated in cancer progression. The study reported IC50 values in the micromolar range for several analogs, suggesting that this compound may also possess similar inhibitory effects against Cdc25 phosphatases .

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of sulfonamide derivatives against common pathogens. Although this compound was not directly tested, related compounds demonstrated significant activity against Gram-positive and Gram-negative bacteria, indicating potential for similar effects .

Table 2: Comparison of Biological Activities

Compound NameEnzyme InhibitionAntimicrobial ActivityReferences
This compoundPotentially activePotentially active,
SulfanilamideActiveActive
SulfamethoxazoleActiveActive

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.